Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate is a chemical compound that belongs to the class of cyclohexanecarboxylates. It features two carbonyl groups (dioxo) and a phenyl group attached to a cyclohexane ring, making it an interesting subject for various chemical studies and applications.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and VWR, which provide it for research and industrial purposes. Its unique structure allows it to be utilized in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.
Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate is classified under:
The synthesis of methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate typically involves several steps, including the formation of intermediates that lead to the final product. Common synthetic routes include:
Technical details may vary based on specific laboratory conditions and desired yields.
Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate has a complex molecular structure characterized by:
The compound's InChI key is XJZQFQHDFRNGTH-UHFFFAOYNA-N
, and its SMILES representation is COC(=O)C1(C(=O)C=C(C1)C2=CC=CC=C2)O
.
Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate can participate in several chemical reactions:
Technical details regarding these reactions depend on the specific conditions and reagents used.
The mechanism of action for methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate primarily involves its reactivity due to the presence of carbonyl groups:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are often employed to confirm the identity and purity of this compound.
Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate has several scientific applications:
This compound's versatility makes it valuable in both industrial applications and academic research settings.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1